molecular formula C12H17NO B13589775 1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

Katalognummer: B13589775
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: UDIGEVVNANUDBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol is a chemical compound with the molecular formula C12H17NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of 3-aminopropan-1-ol as a starting material, which undergoes a series of reactions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a deoxygenated compound.

Wissenschaftliche Forschungsanwendungen

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but has a carboxamide group instead of a hydroxyl group.

    3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol: This compound differs in the position of the hydroxyl group.

Uniqueness

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

1-amino-3-(2,3-dihydro-1H-inden-5-yl)propan-2-ol

InChI

InChI=1S/C12H17NO/c13-8-12(14)7-9-4-5-10-2-1-3-11(10)6-9/h4-6,12,14H,1-3,7-8,13H2

InChI-Schlüssel

UDIGEVVNANUDBX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C=C(C=C2)CC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.